4-chloro-3-(chloromethyl)-1,2-oxazole
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Overview
Description
4-chloro-3-(chloromethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(chloromethyl)-1,2-oxazole typically involves the chlorination of 3-(chloromethyl)-1,2-oxazole. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(chloromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of 3-(chloromethyl)-1,2-oxazole or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-3-(chloromethyl)-1,2-oxazole, while oxidation may produce 4-chloro-3-(formyl)-1,2-oxazole.
Scientific Research Applications
4-chloro-3-(chloromethyl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial or anticancer properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-chloro-3-(chloromethyl)-1,2-oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Another chlorinated compound with antimicrobial properties.
4-chloro-3,5-dimethylphenol: Known for its use as a disinfectant and antiseptic.
3-chloro-4-methylphenol: Used in the synthesis of various organic compounds.
Uniqueness
4-chloro-3-(chloromethyl)-1,2-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its dual chlorination allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2703782-14-1 |
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Molecular Formula |
C4H3Cl2NO |
Molecular Weight |
152 |
Purity |
95 |
Origin of Product |
United States |
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